molecular formula C5H6N4 B1628744 1H-Imidazo[1,2-b]pyrazol-7-amine CAS No. 227611-50-9

1H-Imidazo[1,2-b]pyrazol-7-amine

Cat. No.: B1628744
CAS No.: 227611-50-9
M. Wt: 122.13 g/mol
InChI Key: MNLVACAKUCJPHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazo[1,2-b]pyrazol-7-amine (CAS# 227611-50-9) is a nitrogen-rich heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery research. This scaffold is recognized as a non-classical isostere of the indole ring system, a change that has been demonstrated to significantly improve aqueous solubility in matched molecular pairs, thereby addressing a key challenge in the development of pharmacokinetic properties . The imidazo[1,2-b]pyrazole core is associated with diverse and useful bioactivities, making it a structure of high interest for exploring new therapeutic agents . Research into related analogues has shown potential for anti-inflammatory applications through cyclooxygenase-2 (COX-2) inhibition . The synthetic utility of this compound lies in its ability to undergo further selective functionalization, allowing researchers to generate a diverse array of derivatives for structure-activity relationship (SAR) studies . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

227611-50-9

Molecular Formula

C5H6N4

Molecular Weight

122.13 g/mol

IUPAC Name

5H-imidazo[1,2-b]pyrazol-7-amine

InChI

InChI=1S/C5H6N4/c6-4-3-8-9-2-1-7-5(4)9/h1-3,8H,6H2

InChI Key

MNLVACAKUCJPHR-UHFFFAOYSA-N

SMILES

C1=CN2C(=N1)C(=CN2)N

Canonical SMILES

C1=CN2C(=N1)C(=CN2)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties/Activities
This compound 227611-50-9 C₅H₆N₄ 122.13 Amine at position 7 Requires 2–8°C storage
Imidazo[1,2-c]pyrimidin-7-amine 1229383-37-2 C₆H₆N₄ ~134.14* Pyrimidine ring fused to imidazole High purity (95%+), variable availability
1-Methoxy-1H-Pyrrolo[1,2-a]imidazol-7-amine 877319-84-1 C₇H₈N₃O ~150.16* Methoxy group at position 1 Predicted pKa: 2.75; density: 1.34 g/cm³
This compound, 2,6-dimethyl 227611-52-1 C₇H₁₀N₄ ~150.19* Methyl groups at positions 2 and 6 Enhanced hydrophobicity
1H-Imidazo[1,2-b]pyrazole-6,7-diamine, 2-methyl 227611-67-8 C₆H₈N₅ ~162.17* Amine at position 6, methyl at 2 Potential for hydrogen bonding

*Calculated based on molecular formula.

Key Differences and Implications

The methoxy group in 1-Methoxy-1H-Pyrrolo[1,2-a]imidazol-7-amine introduces polarity and steric hindrance, reducing basicity (pKa ~2.75) compared to the unsubstituted amine in the target compound .

Substituent Effects :

  • Methyl groups in 2,6-dimethyl derivatives enhance hydrophobicity, which may improve membrane permeability but reduce solubility .
  • The addition of a second amine group in 1H-Imidazo[1,2-b]pyrazole-6,7-diamine (CAS 227611-67-8) increases hydrogen-bonding capacity, a critical factor in drug-receptor interactions .

For example, 7,7-diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one derivatives showed moderate activity against Candida albicans and Staphylococcus aureus . This suggests that the core imidazo-pyrazole scaffold may be a promising pharmacophore.

Preparation Methods

Cyclocondensation of Pyrazole Diamines

A primary method involves cyclizing pyrazole-4,5-diamine derivatives with carbonyl-containing reagents. For example, 1-(2-hydroxyethyl)-3-methoxy-1H-pyrazol-4,5-diamine reacts with aldehydes under acidic conditions to form the imidazo[1,2-b]pyrazole core. This pathway is scalable but requires careful control of stoichiometry to avoid over-alkylation.

Reaction Conditions :

  • Solvent : Ethanol/water (3:1)
  • Catalyst : HCl (1.2 equiv)
  • Temperature : 80°C, 6 hours
  • Yield : 58–72%

Microwave-Assisted Ring Closure

Microwave irradiation enhances reaction efficiency for imidazo[1,2-b]pyrazoles. A patent by EP2844658B1 describes the synthesis of 1-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-7-amine via microwave-assisted cyclization of a pyrazolylglycine derivative. While the exact substrate for this compound isn’t specified, analogous conditions (150°C, 20 minutes, DMF) achieve >90% conversion.

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable selective functionalization of preformed imidazo[1,2-b]pyrazoles. For instance, Suzuki-Miyaura coupling introduces aryl groups at the 2-position, while Buchwald-Hartwig amination modifies the 7-amine. These methods are critical for generating derivatives but require inert atmospheres and purified intermediates.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) favor cyclization but may degrade thermally sensitive intermediates. Ethanol/water mixtures balance reactivity and stability, as demonstrated in hair dye formulations. Optimal temperatures range from 60°C (for acid-sensitive substrates) to 150°C (microwave-assisted).

Catalytic Systems

  • Brønsted Acids : HCl or H2SO4 (1–2 equiv) protonate amines, accelerating nucleophilic attack.
  • Lewis Acids : ZnCl2 improves regioselectivity in cyclocondensations but complicates purification.
  • Palladium Complexes : Pd(OAc)2/XPhos enables C–N bond formation with 5–10 mol% loading.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR : Key signals include δ 7.2–7.5 ppm (imidazole H-2), δ 6.8–7.0 ppm (pyrazole H-5), and δ 5.1 ppm (NH2).
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve the compound at 254 nm with >95% purity.

Impurity Profiling

Common impurities arise from:

  • Over-alkylation : Detectable via LC-MS as +14 Da adducts.
  • Oxidative Degradation : Add antioxidants (e.g., BHT) during storage.

Industrial-Scale Production Challenges

Cost-Effective Starting Materials

Bulk synthesis requires inexpensive pyrazole diamines, which are synthesized from hydrazine and β-ketoesters. Sourcing high-purity hydrazine (≥99%) is critical to minimize byproducts.

Waste Management

Acidic wastewater from HCl catalysis necessitates neutralization with NaOH, generating NaCl slurry. Membrane filtration reduces solvent waste in DMF-based reactions.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scale-Up Feasibility
Cyclocondensation 58–72 92–95 Moderate
Microwave-Assisted 85–90 96–98 High
Palladium-Catalyzed 45–60 90–94 Low

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H-Imidazo[1,2-b]pyrazol-7-amine?

  • Methodological Answer : The synthesis typically involves cyclization of pyrazole precursors with amines or aldehydes under acidic or thermal conditions. For example, condensation of hydrazine derivatives with carbonyl compounds (e.g., aldehydes) in the presence of dehydrating agents like POCl₃ can yield the core scaffold . Optimized protocols may use continuous flow synthesis to enhance efficiency and scalability .

Q. How can researchers confirm the structure and purity of synthesized this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and functional groups; FT-IR for characteristic N-H and C-N stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
  • Crystallography : Single-crystal X-ray diffraction using programs like SHELXL for unambiguous structural elucidation .

Q. What spectroscopic techniques are essential for characterizing imidazo[1,2-b]pyrazole derivatives?

  • Methodological Answer :

  • NMR : ¹H NMR (7.5–8.5 ppm for aromatic protons), ¹³C NMR (120–150 ppm for heterocyclic carbons) .
  • FT-IR : Peaks at 3200–3400 cm⁻¹ (N-H stretches) and 1600–1650 cm⁻¹ (C=N/C-N vibrations) .
  • UV-Vis : To assess π→π* transitions in conjugated systems .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize anticancer activity?

  • Methodological Answer :

  • Derivatization : Introduce substituents at positions 6 and 7 (e.g., methyl, chloro, or amino groups) to modulate electronic and steric effects .
  • Biological Screening : Test derivatives against cancer cell lines (e.g., leukemia, solid tumors) using MTT assays. Compare IC₅₀ values and apoptosis markers (e.g., caspase-3 activation) .
  • Statistical Modeling : Apply QSAR models to correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. What strategies improve aqueous solubility of imidazo[1,2-b]pyrazole derivatives for drug development?

  • Methodological Answer :

  • Polar Functional Groups : Introduce carboxamide (-CONH₂) or hydroxyl (-OH) groups to enhance hydrophilicity .
  • Bioisosteric Replacement : Replace indole with 1H-imidazo[1,2-b]pyrazole to reduce logD (e.g., from 3.2 to 2.5) and increase solubility, as demonstrated in pruvanserin analogs .
  • Salt Formation : Use hydrochloride or sodium salts for ionic derivatives .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Validate cell lines (e.g., ATCC authentication) and control for purity (>95% by HPLC) .
  • Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution and time-kill assays .
  • Meta-Analysis : Cross-reference data with PubChem BioAssay entries to identify outliers .

Q. What computational methods predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or DNA targets .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100-ns trajectories in GROMACS) .
  • Pharmacophore Mapping : Align electrostatic and hydrophobic features with known inhibitors .

Q. How can regioselective functionalization of the imidazo[1,2-b]pyrazole scaffold be achieved?

  • Methodological Answer :

  • Directed Metalation : Use TMP-bases (e.g., TMPMgCl·LiCl) for magnesiation at position 3, followed by electrophilic quenching (e.g., I₂, DMF) .
  • Cross-Coupling : Suzuki-Miyaura reactions at brominated positions (e.g., 7-bromo derivatives) with aryl boronic acids .
  • Protecting Groups : Employ SEM (trimethylsilylethoxymethyl) to block reactive sites during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.